Cyclopentanone, 3-ethyl-, (3R)-
Overview
Description
Cyclopentanone, 3-ethyl-, (3R)- is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of cyclopentanone, where an ethyl group is attached to the third carbon in the ring structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 3-ethyl-, (3R)- can be synthesized through several methods. One common approach involves the catalytic amounts of weak bases such as sodium carbonate to carry out the ketonic decarboxylation of adipic acid into cyclopentanone . Another method includes the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates . Additionally, a nickel-catalyzed enal-alkyne cycloaddition can directly afford cyclopentenols, which can be further processed to obtain cyclopentanone derivatives .
Industrial Production Methods
In industrial settings, cyclopentanone, 3-ethyl-, (3R)- can be produced using catalytic processes involving metal catalysts such as rhodium or gold. These processes often involve the cyclization of electron-rich intermediates under controlled conditions to ensure high yield and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 3-ethyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the ethyl group or other hydrogen atoms are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium, rhodium, or gold complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced compounds .
Scientific Research Applications
Cyclopentanone, 3-ethyl-, (3R)- has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, it may act as a substrate for enzymes or catalysts, undergoing specific transformations based on the active sites and reaction conditions. The molecular targets and pathways involved depend on the specific application and reaction being studied .
Comparison with Similar Compounds
Cyclopentanone, 3-ethyl-, (3R)- can be compared with other similar compounds such as:
Cyclopentanone: The parent compound without the ethyl group.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Pentanone: A linear ketone with similar functional groups.
The uniqueness of cyclopentanone, 3-ethyl-, (3R)- lies in its chiral nature and the specific positioning of the ethyl group, which can influence its reactivity and interactions in chemical reactions .
Properties
IUPAC Name |
(3R)-3-ethylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERALSLWOPMNRJ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428799 | |
Record name | Cyclopentanone, 3-ethyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86505-42-2 | |
Record name | Cyclopentanone, 3-ethyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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